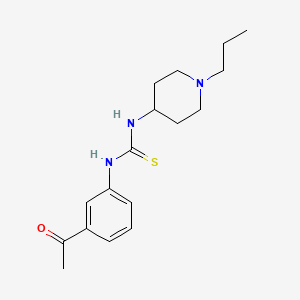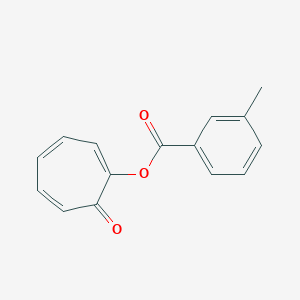
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate is an organic compound that features a unique structure combining a cycloheptatriene ring with a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate typically involves the reaction of cyclohepta-1,3,5-triene with 3-methylbenzoic acid under specific conditions. One common method involves the use of a catalyst such as rhodium trifluoroacetate to facilitate the reaction between aromatic hydrocarbons and diazo compounds . The reaction conditions often include controlled temperatures and the presence of a solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate can undergo various chemical reactions, including:
Substitution: Substitution reactions may involve the replacement of functional groups within the compound, often using specific catalysts and reagents.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, organolithium reagents, and water radical cations. The conditions typically involve controlled temperatures, the presence of solvents, and sometimes the use of catalysts to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce various alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of (7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cycloheptatriene derivatives and benzoate esters, such as:
- Cyclohepta-1,3,5-triene
- 3-methylbenzoic acid
- Spirocyclic oxindoles
- Oxa-spirocycles
Uniqueness
What sets (7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate apart is its combined structure, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its significance.
Eigenschaften
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-6-5-7-12(10-11)15(17)18-14-9-4-2-3-8-13(14)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORUGQDHPAEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
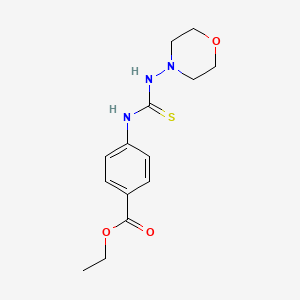

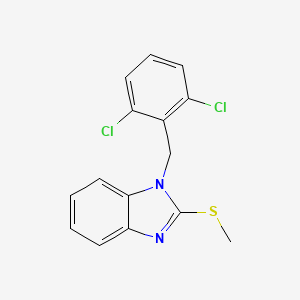

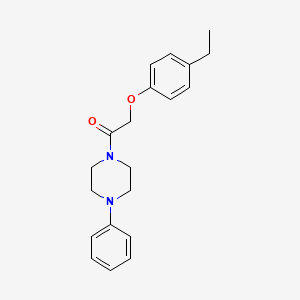
![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)
![N-PHENYL-N-(PROPAN-2-YL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B5814254.png)

![4-[(1-METHYL-5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]MORPHOLINE](/img/structure/B5814270.png)
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
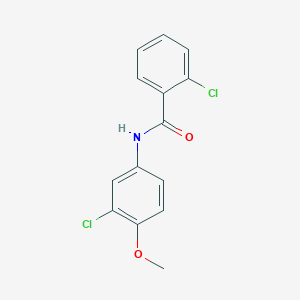
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![METHYL 4-({[(2-THIENYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5814281.png)
